molecular formula C13H19N3O B13160748 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13160748
M. Wt: 233.31 g/mol
InChI Key: ZBKGCAMXQCQWIN-UHFFFAOYSA-N
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Description

N-(1-{bicyclo[221]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[221]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-

Uniqueness

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C13H19N3O/c1-9(12-7-10-2-3-11(12)6-10)15-13(17)16-5-4-14-8-16/h4-5,8-12H,2-3,6-7H2,1H3,(H,15,17)

InChI Key

ZBKGCAMXQCQWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)N3C=CN=C3

Origin of Product

United States

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